molecular formula C22H20ClNO6 B11507219 Acemetacin Methyl Ester

Acemetacin Methyl Ester

Cat. No.: B11507219
M. Wt: 429.8 g/mol
InChI Key: WHTHSWYUFZICQE-UHFFFAOYSA-N
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Description

Acemetacin Methyl Ester is a derivative of acemetacin, a non-steroidal anti-inflammatory drug (NSAID). This compound is known for its potential therapeutic applications, particularly in the treatment of inflammatory conditions. This compound is characterized by its chemical structure, which includes a methyl ester group attached to the acemetacin molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acemetacin Methyl Ester typically involves the esterification of acemetacin. One common method is the reaction of acemetacin with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Reaction Conditions:

    Reactants: Acemetacin, Methanol

    Catalyst: Sulfuric Acid

    Temperature: Reflux (approximately 65-70°C)

    Duration: Several hours until the reaction reaches completion

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Mixing: Acemetacin and methanol are mixed in large reactors.

    Catalysis: An acid catalyst is added to initiate the esterification reaction.

    Reflux: The mixture is heated to reflux temperature to ensure complete reaction.

    Purification: The product is purified through distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Acemetacin Methyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed back to acemetacin and methanol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Hydrolysis: Water, Acid/Base Catalyst (e.g., hydrochloric acid or sodium hydroxide), Heat

    Oxidation: Oxidizing Agents (e.g., potassium permanganate, chromium trioxide)

    Substitution: Electrophiles (e.g., halogens, nitro groups), Catalysts (e.g., Lewis acids)

Major Products

    Hydrolysis: Acemetacin, Methanol

    Oxidation: Various quinone derivatives

    Substitution: Substituted acemetacin derivatives

Scientific Research Applications

Acemetacin Methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its anti-inflammatory properties and potential effects on cellular pathways.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases, similar to acemetacin.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of Acemetacin Methyl Ester is similar to that of acemetacin. It acts as a prodrug, which means it is metabolized in the body to produce the active compound, acemetacin. Acemetacin inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Indometacin: Another NSAID with a similar structure and mechanism of action.

    Diclofenac: A widely used NSAID with potent anti-inflammatory properties.

    Ibuprofen: A common NSAID used for pain relief and inflammation.

Uniqueness

Acemetacin Methyl Ester is unique due to its ester group, which can influence its pharmacokinetic properties, such as absorption and metabolism. This esterification can potentially improve the compound’s bioavailability and reduce gastrointestinal side effects compared to its parent compound, acemetacin .

Properties

Molecular Formula

C22H20ClNO6

Molecular Weight

429.8 g/mol

IUPAC Name

(2-methoxy-2-oxoethyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C22H20ClNO6/c1-13-17(11-20(25)30-12-21(26)29-3)18-10-16(28-2)8-9-19(18)24(13)22(27)14-4-6-15(23)7-5-14/h4-10H,11-12H2,1-3H3

InChI Key

WHTHSWYUFZICQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC

Origin of Product

United States

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